Home > Products > Screening Compounds P5790 > N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide - 1021061-33-5

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Catalog Number: EVT-2858542
CAS Number: 1021061-33-5
Molecular Formula: C20H24N6O2
Molecular Weight: 380.452
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

Compound Description: Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate is a compound whose crystal structure has been extensively analyzed, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations. This research focused on understanding its crystal packing, intermolecular interactions (hydrogen bonds and π-stacking), and electronic properties (HOMO-LUMO energies and molecular electrostatic potential).

Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidine structure with N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide. Both compounds feature substituents at the 1-position of the pyrazolopyrimidine ring system.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor designed to overcome a variety of FLT3 kinase mutations found in FLT3-ITD positive acute myeloid leukemia (AML). This compound demonstrates strong inhibitory activity against the FLT3-ITD mutant and associated oncogenic mutations. It disrupts FLT3-ITD mediated signaling pathways, induces apoptosis, and arrests the cell cycle in the G0/G1 phase. In vivo studies show it to be effective in suppressing tumor growth with acceptable bioavailability and minimal toxicity.

Relevance: CHMFL-FLT3-213 and N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide both contain a morpholine ring as part of their substituents, suggesting potential exploration of morpholine-containing compounds within this structural class. Additionally, both compounds feature substitution at the 1-position of the 1H-pyrazolo[3,4-d]pyrimidine core.

N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: This research focuses on a series of ten novel N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, examining their anhydrous and hydrated forms and their diverse hydrogen bonding patterns. The study reveals distinct groups based on their crystallization behavior: those forming stoichiometric hydrates and those crystallizing in solvent-free forms. The research delves into the intricate hydrogen bonding networks, highlighting the formation of sheets and three-dimensional frameworks in different compounds within this series. It also analyzes the impact of N4-alkyl-N4-aryl substitution on molecular conformation and intramolecular C-H···π interactions.

Relevance: These compounds share the core 1H-pyrazolo[3,4-d]pyrimidine structure with N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide. Notably, both the target compound and the N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines exhibit substitution at the 1-position of the pyrazolopyrimidine scaffold.

1-(4-Bromophenyl)- and 1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one

Compound Description: These compounds were synthesized as potential anticonvulsant agents, targeting the inhibition of tyrosine kinase and thymidylate synthase. They are derived from the pyrazolo[3,4-d]pyrimidine scaffold and feature aryl substitutions at the 1-position. The study investigated their reactivity and selectivity in alkylation reactions at the 5-position of the pyrazolopyrimidine ring system, confirmed through NMR and NOESY spectroscopy. Preliminary pharmacological screening showed promising anticonvulsant activity against pentylenetetrazole-induced seizures, suggesting their potential as lead compounds for further development.

Relevance: These compounds share the core 1H-pyrazolo[3,4-d]pyrimidine structure and aryl substitution at the 1-position with N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, highlighting the significance of aryl modifications at this position for potential biological activity.

3-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

Compound Description: A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Several derivatives demonstrated mild to moderate antitumor activity, with N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a) exhibiting the highest potency in the series.

Relevance: These compounds, along with N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, share the common 1H-pyrazolo[3,4-d]pyrimidine core structure and phenyl substitution at the 1-position. This highlights the importance of this structural motif in exploring potential antitumor activity within this chemical class.

4-Hydrazinopyrazolo[3,4-d]pyrimidines

Compound Description: The synthesis and reactions of a new 4-hydrazinopyrazolo[3,4-d]pyrimidine derivative with various carbonyl compounds were explored. This compound served as a versatile intermediate for generating diverse pyrazole and hydrazone derivatives through condensation reactions with aldehydes and hydrazones. Alkylation reactions with arylamines were also investigated, leading to the formation of 4-(N-arylamino)-6-benzylsulfanylpyrazolo[3,4-d]pyrimidine derivatives.

Relevance: While the target compound, N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, features a morpholino group at the 4-position of the pyrazolopyrimidine core, this research explores the reactivity of the 4-hydrazino group, highlighting the potential for diverse chemical modifications at this position. Both compounds share the same core structure, emphasizing the versatility of the pyrazolopyrimidine scaffold for exploring various substitutions and their impact on biological activity.

6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ inhibitor (PI3Kδ inhibitor). [, , ] WO2013136076 explores its two crystalline forms: an anhydrous form and a crystalline hydrate. [, ] These forms are investigated for their potential in inhaled formulations for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. [, ]

Relevance: This PI3Kδ inhibitor and N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide share the core 1H-pyrazolo[3,4-d]pyrimidine structure, emphasizing the relevance of this motif in various therapeutic areas. [, , ] Both compounds exhibit substitution at the 1-position of the pyrazolopyrimidine ring. [, , ]

5-Amino-1-(9-methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)-1H-pyrazole-4-carbonitrile and its derivatives

Compound Description: This compound serves as a starting material for the synthesis of various pyrazolo[3,4-d]pyrimidine nucleoside derivatives. These derivatives were designed and synthesized as potential anti-avian influenza virus (H5N1) agents. The synthesized compounds were tested for antiviral activity against the H5N1 virus [A/chicken/Egypt/1/2006], with some exhibiting moderate activity.

Relevance: Although structurally different from the target compound N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, these derivatives highlight the versatility of pyrazolo[3,4-d]pyrimidine-based structures in drug discovery, particularly for antiviral applications.

1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives

Compound Description: This compound and its derivatives, incorporating a benzothiazole ring system, were synthesized and evaluated for their antimicrobial, analgesic, anti-inflammatory, and ulcerogenic activities. Several compounds showed significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans. Notably, 4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline (3j) exhibited potent analgesic and anti-inflammatory activities with significant gastrointestinal protection compared to the standard drug diclofenac sodium.

Relevance: These compounds, similar to N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, are based on the pyrazolo[3,4-d]pyrimidine scaffold, emphasizing the potential of this core structure for diverse biological activities. While the target compound focuses on morpholine substitution, these derivatives incorporate a benzothiazole moiety, showcasing the broad range of chemical modifications possible within this chemical class.

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775)

Compound Description: AZD1775 is a WEE1 inhibitor, a type of mitotic inhibitor kinase. It has been investigated for its synergistic effect in combination with the AKT inhibitor AZD5363 in melanoma treatment. Simultaneous treatment with both agents showed a synergistic reduction in melanoma cell survival and tumor growth, while sequential treatment was antagonistic.

Relevance: This compound, along with N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, shares the core 1H-pyrazolo[3,4-d]pyrimidine structure and exhibits substitution at the 1- and 6-positions of the pyrazolopyrimidine ring. This highlights the potential of exploring various substitutions at these positions for targeted kinase inhibition and potential applications in cancer therapy.

Properties

CAS Number

1021061-33-5

Product Name

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-phenylpropanamide

Molecular Formula

C20H24N6O2

Molecular Weight

380.452

InChI

InChI=1S/C20H24N6O2/c27-18(7-6-16-4-2-1-3-5-16)21-8-9-26-20-17(14-24-26)19(22-15-23-20)25-10-12-28-13-11-25/h1-5,14-15H,6-13H2,(H,21,27)

InChI Key

MGOUMVKITIRJAJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.